1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole
Description
This compound is a triazine-based derivative featuring two morpholine substituents at the 4- and 6-positions of the triazine ring and a 2,3-dihydro-1H-indole group at the 2-position. The morpholine groups enhance solubility due to their oxygen atoms, which facilitate hydrogen bonding, while the partially saturated dihydroindole moiety introduces steric and electronic uniqueness. The compound is synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride, as outlined in analogous protocols .
Properties
IUPAC Name |
4-[4-(2,3-dihydroindol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-2-4-16-15(3-1)5-6-25(16)19-21-17(23-7-11-26-12-8-23)20-18(22-19)24-9-13-27-14-10-24/h1-4H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGPOIMXADSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.
Attachment of the Indole Ring: The indole moiety is introduced via a nucleophilic substitution reaction, where the triazine core reacts with an indole derivative in the presence of a suitable base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazine or indole rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. A study synthesized several 5-substituted derivatives of 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole and evaluated their antibacterial activity against various pathogens. These derivatives showed promising results in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative disorders. For instance, studies involving related indole derivatives have shown inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .
Anticancer Properties
The triazine core is known for its anticancer activities. Research has indicated that compounds containing triazine rings can induce apoptosis in cancer cells. Preliminary studies on similar compounds suggest that this compound may exhibit cytotoxic effects against various cancer cell lines .
Photovoltaic Materials
The incorporation of triazine derivatives into organic photovoltaic materials has been explored due to their electron-deficient nature. These compounds can enhance the charge transport properties in photovoltaic devices. Studies have shown that incorporating such compounds into polymer matrices improves the efficiency of solar cells .
Catalysis
Triazine-based compounds are also being investigated as catalysts in organic reactions due to their ability to stabilize transition states. The morpholine groups can provide additional coordination sites for metal ions, enhancing catalytic activity in various organic transformations .
Case Study 1: Antimicrobial Activity Assessment
A detailed study synthesized ten new derivatives based on the compound and evaluated their antimicrobial efficacy through disk diffusion methods. The results indicated that several derivatives exhibited higher antibacterial activity compared to standard antibiotics used as controls .
Case Study 2: Neuroprotective Screening
In a pharmacological study aimed at identifying new MAO-B inhibitors for neuroprotection, a derivative of the compound was tested and showed an IC50 value of 0.036 μM against MAO-B. This finding positions it as a candidate for further development in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Triazine derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis with key analogs:
Key Findings:
Solubility and Reactivity: The target compound’s morpholine groups confer higher aqueous solubility compared to phenyl or tert-butyl-substituted analogs (e.g., Iscotrizinol derivatives) . In contrast, dichloro-triazines (e.g., 2-azido-4,6-dichloro-1,3,5-triazine ) are highly reactive intermediates, whereas morpholine-substituted triazines are stable and directly bioactive.
Biological Activity: The dihydroindole group’s rigidity may enhance target selectivity compared to flexible morpholine-based derivatives (e.g., amino acid conjugates ). This is analogous to CDK9 inhibitors, where aromatic substituents improve kinase binding .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for N-(4,6-dimorpholino) amino acid derivatives but replaces amino acids with dihydroindole, requiring precise temperature control to avoid byproducts.
Biological Activity
1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazine ring and an indole moiety. Its molecular formula is , with a molecular weight of approximately 445.56 g/mol. The presence of morpholine groups enhances its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N7O2S2 |
| Molecular Weight | 445.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cell signaling pathways, particularly those associated with cancer progression.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Research indicates that derivatives of the triazine moiety exhibit significant antibacterial activity. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL for synthesized derivatives, demonstrating their potential as antimicrobial agents .
Case Studies
- Triazine Derivatives : A series of triazine derivatives were synthesized and evaluated for their antimicrobial properties. One derivative exhibited an MIC of 250 µg/mL against E. coli, which is significantly lower than standard antibiotics like ciprofloxacin .
- Cytotoxicity Assays : Compounds were tested for cytotoxic effects on cancer cell lines such as HeLa cells. Results indicated that certain derivatives had IC50 values below 100 µM, suggesting potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the morpholine or triazine rings can lead to enhanced potency:
- Substituents : The introduction of electron-withdrawing groups has been shown to increase the antibacterial activity significantly.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against bacteria |
| Alkyl substitutions | Enhanced solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
